5-(4-Pyridyl)dipyrromethane
Description
Structural Characteristics and Nomenclature
This compound exhibits a distinctive molecular architecture characterized by two pyrrole rings connected through a methylene bridge, with a pyridyl group positioned at the central carbon. The compound's molecular formula is C14H13N3, with a molecular weight of 223.27 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-[bis(1H-pyrrol-2-yl)methyl]pyridine, reflecting the presence of two pyrrole units attached to a pyridine ring through a methylene linkage.
The structural framework of this compound belongs to the broader class of dipyrromethanes, which are characterized by two pyrrole rings connected by a single carbon atom. The incorporation of the pyridyl substituent introduces additional coordination sites and electronic properties that distinguish this compound from simpler dipyrromethane derivatives. The pyrrole rings in the structure maintain their aromatic character, with each ring contributing to the overall electronic delocalization of the molecule.
Table 1: Fundamental Properties of this compound
The molecular geometry of this compound features a tetrahedral arrangement around the central methylene carbon, with the two pyrrole rings and the pyridyl group extending outward from this central position. This three-dimensional arrangement provides multiple coordination sites for metal binding and contributes to the compound's utility in supramolecular assembly processes. The pyridine nitrogen atom serves as a Lewis base, capable of forming coordination bonds with various metal centers, while the pyrrole nitrogen atoms can participate in hydrogen bonding interactions.
The nomenclature of this compound reflects its structural components, with "dipyrromethane" indicating the two pyrrole rings connected by a methylene bridge, and "5-(4-pyridyl)" specifying the position and nature of the pyridyl substituent. Alternative naming conventions include 4-(di-pyrrol-2-yl-methyl)pyridine and 4-[Di(1H-pyrrol-2-yl)methyl]pyridine, all of which describe the same molecular structure. The systematic approach to naming this compound ensures consistency across scientific literature and facilitates accurate identification in chemical databases and research communications.
Historical Development in Heterocyclic Chemistry
The development of this compound is rooted in the broader historical evolution of dipyrromethane chemistry, which began with foundational work in heterocyclic organic chemistry during the mid-20th century. The first synthesis of meso-substituted dipyrromethanes was disclosed in 1974, establishing the fundamental synthetic approach using acid-catalyzed condensation of pyrrole with aldehydes. This pioneering work laid the groundwork for subsequent developments in dipyrromethane chemistry and the eventual synthesis of pyridyl-substituted derivatives.
Early investigations into dipyrromethane derivatives were motivated by their structural similarity to porphyrin precursors and their potential as building blocks for macrocyclic synthesis. The recognition that dipyrromethanes could serve as versatile intermediates for porphyrin construction drove significant research efforts throughout the 1980s and 1990s. During this period, researchers explored various substitution patterns and functional group modifications to enhance the utility of dipyrromethane derivatives in synthetic applications.
The specific synthesis and characterization of this compound emerged from the need for functionalized dipyrromethanes capable of forming coordination complexes and participating in supramolecular assembly processes. Nagarkatti and Ashley demonstrated an early synthesis of meso-(4-pyridyl)dipyrromethane through condensation of 4-pyridine carboxaldehyde with pyrrole in acidified methanol, yielding crystals of the hydrochloride salt. This work established the feasibility of incorporating pyridyl functionality into the dipyrromethane framework and opened new avenues for coordination chemistry applications.
Table 2: Historical Milestones in Dipyrromethane Development
The evolution of synthetic methodologies for this compound has been driven by advances in catalytic systems and reaction optimization. Modern synthetic approaches employ various catalysts including molecular iodine, sulfonic acid-functionalized ionic liquids, and traditional acid catalysts to achieve efficient condensation reactions. These developments have improved yield, reaction selectivity, and purification procedures, making this compound more accessible for research and applications.
Contemporary research has expanded the scope of this compound applications beyond traditional porphyrin synthesis to include materials science, sensor development, and coordination polymer construction. The compound's ability to form conductive polymers through electrochemical polymerization has opened new possibilities in electronic materials and sensor technologies. These modern applications represent a significant evolution from the original focus on macrocyclic synthesis, demonstrating the compound's versatility and continued relevance in current research.
Role in Supramolecular Chemistry and Coordination Networks
This compound plays a crucial role in supramolecular chemistry through its ability to participate in coordination-driven self-assembly processes and form extended network structures. The compound's multiple coordination sites, including the pyridine nitrogen and pyrrole nitrogen atoms, enable the formation of diverse supramolecular architectures with varying dimensionalities and topologies. These coordination capabilities have made this compound an important building block for constructing metal-organic coordination networks and functional materials.
The pyridyl functionality in this compound serves as a primary coordination site for metal ions, enabling the formation of discrete complexes and extended coordination polymers. Research has demonstrated that this compound can coordinate with various metal centers including iron, copper, and platinum to form structured assemblies. The coordination behavior is influenced by the electronic properties of the pyridyl group and the steric arrangement of the dipyrromethane framework, resulting in selective binding and predictable assembly patterns.
Studies on coordination network formation have revealed that this compound can participate in both discrete molecular assemblies and infinite coordination polymers. The compound has been employed in the construction of pentagon-hexagon mixtures and exclusive pentagonal structures through coordination-driven self-assembly with appropriate metal acceptors. These investigations have shown that the steric bulk and electronic properties of the metal-carbonyl cluster adducts influence the resulting architectural preferences, with bulkier systems favoring pentagonal arrangements.
Table 3: Coordination Modes and Network Structures
The electrochemical properties of this compound contribute significantly to its utility in supramolecular systems, particularly in the formation of conductive coordination networks. The compound undergoes reversible oxidation processes that are essential for creating electroactive materials and sensor platforms. These electrochemical characteristics enable the development of molecularly imprinted polymers with conductive properties, expanding the range of possible applications in electronic devices and chemical sensors.
Recent investigations have explored the use of this compound in creating bio-inspired supramolecular systems that mimic the functionality of biological receptors. The compound can be co-polymerized with other dipyrromethane derivatives to create multifunctional binding pockets with tailored selectivity profiles. These systems demonstrate the potential for developing sophisticated recognition materials based on coordination chemistry principles and supramolecular assembly strategies.
The role of this compound in coordination networks extends to the formation of metal-organic frameworks and porous materials with specific sorption properties. The compound's ability to form stable coordination bonds while maintaining structural flexibility makes it suitable for constructing adaptive frameworks that can respond to external stimuli. These properties have implications for applications in gas storage, separation processes, and catalytic systems where controlled porosity and selective binding are essential requirements.
Properties
IUPAC Name |
4-[bis(1H-pyrrol-2-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-3-12(16-7-1)14(13-4-2-8-17-13)11-5-9-15-10-6-11/h1-10,14,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPABFDPAGHDWCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(C2=CC=NC=C2)C3=CC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442780 | |
| Record name | 4-[Di(1H-pyrrol-2-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52073-75-3 | |
| Record name | 4-[Di(1H-pyrrol-2-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of 4-Pyridinecarboxaldehyde with Pyrrole
- The primary synthetic route involves the acid-catalyzed condensation of 4-pyridinecarboxaldehyde and pyrrole.
- Typically, an excess of pyrrole is used to drive the reaction toward dipyrromethane formation.
- Acid catalysts such as trifluoroacetic acid (TFA) are employed to facilitate the condensation.
- The reaction is generally carried out under an inert atmosphere (argon or nitrogen) to avoid oxidation and side reactions.
- Purification is achieved through evaporation and column chromatography.
- Mix 4-pyridinecarboxaldehyde (20 mmol, approx. 1.9 mL) with pyrrole (420 mmol, approx. 30 mL).
- Stir the mixture at around 85°C for 12 hours.
- Evaporate the solvent to dryness.
- Purify the crude product by column chromatography on alumina gel using a 1:1 hexane:ethyl acetate solvent system.
- Yield reported: approximately 42%.
- ^1H NMR (400 MHz, DMSO-d6) shows characteristic peaks:
Refined One-Flask Synthesis Using Trifluoroacetic Acid Catalysis
- A refined method involves the reaction of an aldehyde with a large excess of pyrrole (typically 25 to 40 equivalents) in the presence of a catalytic amount of TFA.
- The reaction is conducted at room temperature or slightly elevated temperatures.
- This method avoids the use of additional solvents, relying on neat pyrrole as the reaction medium.
- The reaction time varies from 15 minutes to several hours depending on temperature.
- Purification involves bulb-to-bulb distillation followed by recrystallization, eliminating the need for chromatography.
| Parameter | Condition |
|---|---|
| Pyrrole equivalents | 25–40 |
| Aldehyde equivalents | 1 |
| Catalyst | TFA (0.1 equiv) |
| Temperature | Room temperature to 40°C |
| Reaction time | 15 min to 4 hours |
| Atmosphere | Argon or nitrogen (degassed) |
- At room temperature with 0.1 equiv TFA, the reaction completes in about 15 minutes with good yields.
- Heating to 40°C accelerates the reaction and can improve yield.
- Bulb-to-bulb distillation effectively purifies the dipyrromethane.
- The method has been successfully applied to various aldehydes, including 4-pyridinecarboxaldehyde, to afford 5-(4-pyridyl)dipyrromethane.
Thermal Condensation Without Added Acid
- It has been observed that heating a mixture of pyrrole and aldehyde in the absence of added acid can also yield dipyrromethanes.
- This thermal condensation requires elevated temperatures (up to 90°C) and longer reaction times (up to 24 hours).
- The yield is generally lower and side products such as tripyrromethanes and N-confused dipyrromethanes may form.
| Temperature (°C) | Reaction Time (h) | Yield (%) of 5-Substituted Dipyrromethane |
|---|---|---|
| 22 (room temp) | 24 | 3 |
| 40 | 24 | ~56 (after distillation) |
| 90 | 1.5 | 42 |
- The presence of trace acids (e.g., residual benzoic acid) may catalyze the reaction even if no acid is deliberately added.
- This method is less controlled and less efficient compared to acid-catalyzed methods.
Immobilization and Nanocomposite Synthesis
- This compound has also been synthesized and immobilized on silica gel via a two-step catalyzed sol-gel process.
- This approach is used for creating nanocomposites for applications in sensors and catalysis.
- The synthesis involves preparing the dipyrromethane first as described above, then embedding it into a silica matrix through sol-gel chemistry.
Summary Table of Preparation Methods
| Method | Conditions | Yield (%) | Purification Technique | Notes |
|---|---|---|---|---|
| Acid-catalyzed condensation (85°C, 12 h) | 4-pyridinecarboxaldehyde + pyrrole, TFA catalyst | 42 | Column chromatography | Classic method, moderate yield |
| One-flask TFA catalysis (RT–40°C) | Excess pyrrole, TFA (0.1 equiv), inert atmosphere | 50–60 | Bulb-to-bulb distillation + recrystallization | Efficient, scalable, less chromatography |
| Thermal condensation (no acid) | Heating pyrrole + aldehyde (40–90°C) | 3–56 | Distillation | Lower yield, side products possible |
| Immobilization in silica gel (sol-gel) | Two-step catalyzed sol-gel process | N/A | Embedded in silica matrix | For nanocomposite applications |
Chemical Reactions Analysis
Types of Reactions
5-(4-Pyridyl)dipyrromethane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Substitution: It can participate in substitution reactions, where functional groups on the pyridyl ring can be replaced with other groups.
Condensation: It is often used in condensation reactions to form larger macrocyclic structures such as porphyrins.
Common Reagents and Conditions
Common reagents used in these reactions include acids (such as hydrochloric acid) for catalyzing condensation reactions, and oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and reaction times to ensure the desired transformations.
Major Products
The major products formed from these reactions include various porphyrin derivatives, which are valuable in numerous applications due to their unique optical and electronic properties .
Scientific Research Applications
Chemical Applications
5-(4-Pyridyl)dipyrromethane serves primarily as a building block for the synthesis of porphyrins and other macrocyclic compounds. Its role in creating asymmetrical trans A2B2 porphyrins is particularly noteworthy, as these compounds have significant applications in catalysis and materials science.
Table 1: Summary of Chemical Applications
| Application Area | Description |
|---|---|
| Synthesis of Porphyrins | Used as an intermediate for creating complex porphyrin structures. |
| Polymer Synthesis | Capable of forming conductive homo-polymers and co-polymers, enhancing material properties. |
| Light Harvesting | Utilized in the development of light-harvesting arrays and solar cells. |
Biological Applications
In biological research, derivatives of this compound are being investigated for their potential in biological imaging and as sensors for biochemical agents. The compound's ability to form conductive polymers allows for the development of sensors that can detect specific biomolecules.
Case Study: Sensor Development
A study demonstrated that this compound-based conductive molecularly imprinted polymers (cMIPs) could selectively incorporate salicylic acid into their structure. This interaction was reversible, indicating potential for sensor applications in detecting environmental pollutants or biological markers .
Medical Applications
Research is ongoing into the use of this compound in photodynamic therapy (PDT), a treatment method that utilizes light-sensitive compounds to destroy cancer cells. The compound's derivatives have shown promise as photosensitizers, which can be activated by specific wavelengths of light to produce reactive oxygen species that kill cancer cells.
Table 2: Medical Applications Overview
| Application Area | Description |
|---|---|
| Photodynamic Therapy | Potential use as a photosensitizer in cancer treatment. |
| Diagnostic Tools | Investigated for use in imaging techniques to enhance visibility of tumors or lesions. |
Industrial Applications
In industrial contexts, this compound is being explored for its utility in developing sensors for heavy metals and gas detection. Its electroactive properties make it suitable for creating sensitive detection devices.
Case Study: Heavy Metal Sensors
Research has shown that cMIPs based on this compound can effectively detect heavy metals in aqueous solutions, demonstrating high selectivity and sensitivity . This application is crucial for environmental monitoring and public health safety.
Mechanism of Action
The mechanism by which 5-(4-Pyridyl)dipyrromethane exerts its effects is primarily through its ability to form stable complexes with various metals and other molecules. This property is leveraged in the synthesis of porphyrins, where the compound acts as a precursor that undergoes further chemical transformations to form the final macrocyclic structure . The molecular targets and pathways involved include interactions with metal ions and other reactive species, which facilitate the formation of the desired products.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-dipyrromethane: Similar in structure but with a phenyl group instead of a pyridyl group.
Dipyrromethane: The parent compound without any substituents on the pyrrole rings.
Uniqueness
5-(4-Pyridyl)dipyrromethane is unique due to the presence of the pyridyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of asymmetrical porphyrins and other complex macrocyclic structures . Its ability to form stable complexes with metals also sets it apart from other dipyrromethane derivatives .
Biological Activity
5-(4-Pyridyl)dipyrromethane (5-py-DP) is a compound of interest in the field of organic chemistry and biological research. This dipyrromethane derivative exhibits unique properties that make it suitable for various applications, including its potential as a therapeutic agent. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is synthesized from pyrrole and 4-pyridinecarboxaldehyde. The synthesis involves a condensation reaction that leads to the formation of the dipyrromethane structure. The compound's molecular formula is C13H12N2, and its structure includes two pyrrole units linked by a methylene bridge, with a pyridine substituent at one end.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that this compound could inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated. In vitro assays showed that the compound effectively scavenged free radicals, indicating its potential role in preventing oxidative stress-related damage in cells .
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
The biological activity of this compound is attributed to its ability to interact with cellular targets. The presence of the pyridine moiety enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. Studies suggest that this compound may act as an inhibitor of DNA gyrase, a target in antibacterial drug development .
Study 1: Antibacterial Efficacy
A study conducted by researchers at the University of Udine investigated the antibacterial properties of various dipyrromethane derivatives, including this compound. The results indicated that this compound exhibited superior activity against multidrug-resistant strains of bacteria when compared to other derivatives .
Another research effort focused on the electrochemical behavior of this compound using cyclic voltammetry. The study revealed that the compound undergoes reversible oxidation processes, which are crucial for its application in sensor development and as an electroactive material in supramolecular assemblies .
Q & A
Q. What are the standard synthetic routes for preparing 5-(4-Pyridyl)dipyrromethane?
The compound is typically synthesized via acid-catalyzed condensation of pyrrole with 4-pyridinecarboxaldehyde. A common method involves reacting pyrrole (3 equivalents) with the aldehyde in aqueous HCl (0.18 M) at room temperature, yielding the dipyrromethane after filtration and purification by column chromatography (SiO₂, hexane:EtOAc) . Alternative approaches use Vilsmeier-Haack formylation for functionalized derivatives, where DMF and POCl₃ generate the Vilsmeier reagent, followed by reaction with the dipyrromethane precursor . These methods emphasize reproducibility and scalability for porphyrin precursor synthesis.
Q. Which characterization techniques are essential for confirming the structure of this compound?
Key techniques include:
- ¹H/¹³C NMR spectroscopy : To identify pyrrolic β-H (~5.9–6.9 ppm), meso-H (~5.4 ppm), and pyridyl protons. Aromatic substituents (e.g., 4-pyridyl) show distinct splitting patterns (e.g., doublets at δ 7.05–7.44 ppm) .
- Mass spectrometry (EI/ESI) : For molecular ion confirmation (e.g., [M+H]⁺ at m/z 224.3) and isotopic patterns matching the molecular formula .
- Melting point analysis : To assess purity, with decomposition points >150°C indicative of thermal stability .
Q. What are the primary research applications of this compound?
The compound serves as:
- A porphyrin/corrole precursor : Its dipyrromethane core facilitates macrocycle formation via condensation with aldehydes, enabling tailored porphyrinoids for photodynamic therapy or catalysis .
- A fluorescent probe scaffold : Pyridyl substituents enhance π-stacking and hydrogen bonding, useful in designing metal-dipyrrin complexes for bilirubin quantification .
- A building block for supramolecular systems : The pyridyl group enables coordination with metal ions (e.g., Co³⁺) for catalytic or sensing applications .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while minimizing side products?
- Solvent selection : Aqueous HCl (1.5:98.5 v/v) reduces side reactions like oligomerization compared to organic solvents .
- Catalyst tuning : Avoiding excess POCl₃ in Vilsmeier reactions prevents over-formylation, which generates unwanted byproducts (e.g., 1-formyl derivatives) .
- Purification strategies : Sequential column chromatography (e.g., hexane:EtOAc gradients) isolates the target compound from dipyrromethene or porphyrin side products .
Q. How can complex NMR data contradictions (e.g., unexpected splitting or shifts) be resolved?
- Advanced NMR techniques : DEPT-135 and HMBC correlations distinguish overlapping pyrrolic and aromatic signals. For example, HMBC correlations between meso-H (δ 5.46 ppm) and adjacent carbons confirm connectivity .
- Crystallographic validation : Single-crystal X-ray diffraction (e.g., planar dipyrromethane units with dihedral angles ~80° relative to substituents) provides unambiguous structural confirmation .
Q. What strategies enhance the compound’s utility in fluorescent probe design?
- Substituent engineering : Introducing electron-withdrawing groups (e.g., pentafluorophenyl) via condensation with 2,3,4,5,6-pentafluorobenzaldehyde improves fluorescence quantum yield and stability .
- Metal coordination : Complexation with transition metals (e.g., Co³⁺) shifts emission wavelengths and enhances selectivity for bilirubin detection .
Q. How do substituents influence the molecular conformation and photophysical properties?
- Steric effects : Bulky groups (e.g., anthracenyl) create dihedral angles (~80.8°) between the dipyrromethane core and substituents, reducing π-conjugation and altering UV-Vis spectra .
- Electronic effects : Electron-donating groups (e.g., 4-aminophenyl) enhance hydrogen bonding and aggregation, shifting absorption maxima to longer wavelengths .
Q. How should researchers address discrepancies in spectroscopic data during characterization?
- Impurity profiling : LC-MS identifies side products (e.g., dipyrromethenes) that may cause unexpected NMR signals .
- Solvent effects : Deuterated solvent choice (e.g., CDCl₃ vs. DMSO-d₆) can resolve proton exchange broadening in NH signals .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
